REACTION_SMILES
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[CH2:1]1[O:2][CH2:3][CH2:4][CH2:5]1.[OH2:19].[S:6]1[c:7]2[n:8]([cH:11][c:12]([C:14](=[O:15])[O:16][CH2:17][CH3:18])[n:13]2)[CH2:9][CH2:10]1>>[S:6]1[c:7]2[n:8]([cH:11][c:12]([CH:14]=[O:15])[n:13]2)[CH2:9][CH2:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cn2c(n1)SCC2
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Name
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Type
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product
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Smiles
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O=Cc1cn2c(n1)SCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |